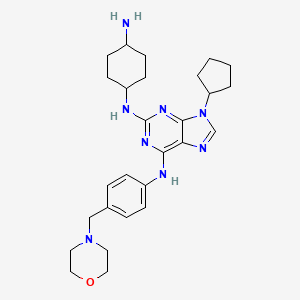![molecular formula C16H17N3OS B2587560 N-(2-(间甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)环丙烷甲酰胺 CAS No. 392289-10-0](/img/structure/B2587560.png)
N-(2-(间甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a cyclopropanecarboxamide group, and a m-tolyl substituent
科学研究应用
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has been studied for various scientific research applications, including:
-
Medicinal Chemistry: : The compound has shown potential as a pharmacophore for the development of new drugs with antileishmanial, antimalarial, and anticancer activities .
-
Biological Studies: : The compound has been used in biological studies to investigate its effects on various cellular pathways and molecular targets .
-
Chemical Biology: : The compound has been used as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition .
-
Industrial Applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Thienopyrazole Core: : The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
-
Introduction of the m-Tolyl Group: : The m-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of m-tolyl with a halogenated thienopyrazole intermediate. The reaction is catalyzed by a palladium catalyst and is carried out under mild conditions .
-
Formation of the Cyclopropanecarboxamide Group: This reaction typically involves the reaction of a cyclopropanecarboxylic acid derivative with the thienopyrazole intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes .
-
Reduction: : Reduction reactions can be carried out on the thienopyrazole core, leading to the formation of dihydro or tetrahydro derivatives .
-
Substitution: : The compound can undergo substitution reactions, particularly at the thienopyrazole core, where halogenated derivatives can be substituted with various nucleophiles .
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, thiols, and alkoxides, with reactions typically carried out under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can lead to the formation of m-toluic acid or m-tolualdehyde, while reduction of the thienopyrazole core can lead to dihydrothienopyrazole derivatives .
作用机制
The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in key cellular processes . For example, it may inhibit topoisomerase II alpha, leading to the disruption of DNA replication and cell division . Additionally, the compound may interact with signaling pathways such as the Hedgehog (Hh) signaling cascade, leading to the inhibition of cancer cell proliferation .
相似化合物的比较
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thienopyrazole core but have a thiazole ring instead of a cyclopropanecarboxamide group.
Pyrazolo[4,3-d]thiazoles: These compounds have a similar structure but differ in the position of the thiazole ring.
Pyrazolo[4,3-b][1,4]thiazines: These compounds have a thiazine ring fused to the pyrazole core.
Pyrazolo[3,4-b][1,4]thiazines: These compounds have a thiazine ring fused to the pyrazole core but differ in the position of the thiazine ring.
属性
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-3-2-4-12(7-10)19-15(17-16(20)11-5-6-11)13-8-21-9-14(13)18-19/h2-4,7,11H,5-6,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGKDXHRHVYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)
![N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2587480.png)
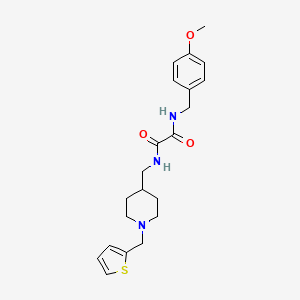
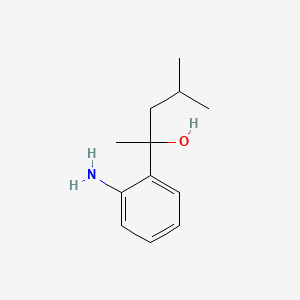
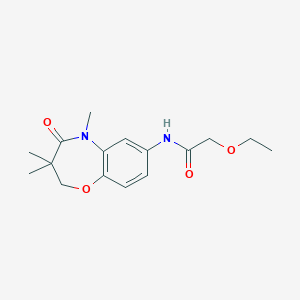
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)
![1-[3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2587488.png)
![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)
![4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2587492.png)
![N-[(oxolan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2587493.png)
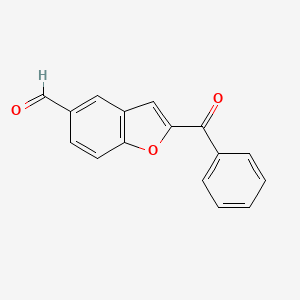
![N-[2-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B2587497.png)
![3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2587498.png)
